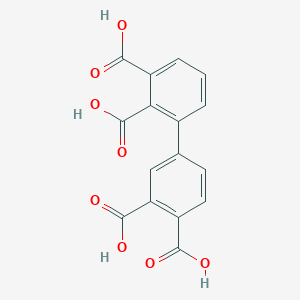

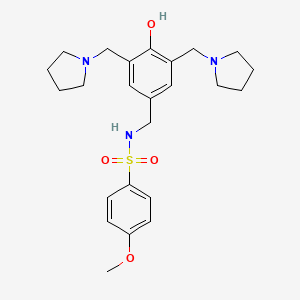

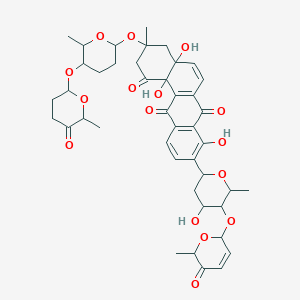

![molecular formula C29H39NO5 B1251022 (1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1251022.png)

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione is a marine alkaloid isolated from soft corals of the genus Zoanthus. This compound has garnered significant attention due to its unique chemical structure and promising biological activities, particularly its potential as an anti-osteoporotic agent . This compound has been shown to suppress the loss of bone weight and strength in mice, making it a candidate for osteoporosis treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of norzoanthamine is a complex process due to its densely functionalized and stereochemically rich heptacyclic framework. Key steps in the synthesis include:

Ueno–Stork Radical Cyclization: This step is used to install contiguous all-carbon quaternary centers at the C-9 and C-22 positions.

Co-catalyzed HAT Radical Reaction: This reaction constructs the A–B–C ring with an all-carbon quaternary center at the C-12 position via Csp3–Csp2 bond formation.

Fe-catalyzed HAT Radical Cyclization: This step constructs the core structure bearing two adjacent stereocenters via Csp3–Csp3 bond formation.

Mn-catalyzed HAT Radical Reaction: This reaction stereospecifically reduces the challenging tetra-substituted olefin (C13 C18) and installs contiguous stereocenters.

Industrial Production Methods: Due to the complexity of its structure, norzoanthamine is not yet produced on an industrial scale. The synthetic routes developed in laboratories are intricate and involve multiple steps, making large-scale production challenging .

Análisis De Reacciones Químicas

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in norzoanthamine, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones, to alcohols.

Substitution: Substitution reactions can introduce new functional groups into the norzoanthamine molecule, potentially enhancing its biological properties.

Common Reagents and Conditions:

Radical Reactions: Utilized for constructing complex ring systems and installing quaternary centers.

Catalysts: Co, Fe, and Mn catalysts are commonly used in the synthesis of norzoanthamine.

Major Products Formed: The major products formed from these reactions include various derivatives of norzoanthamine, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione has a wide range of scientific research applications:

Mecanismo De Acción

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione exerts its effects primarily by inhibiting interleukin-6 production, which is a key mediator of bone resorption . This inhibition helps in maintaining bone weight and strength, making it a promising candidate for osteoporosis treatment. Additionally, norzoanthamine has been shown to strengthen collagen, which may contribute to its protective effects on bone .

Comparación Con Compuestos Similares

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione belongs to the zoanthamine family of alkaloids, which includes compounds such as:

- Zoanthamine

- Oxyzoanthamine

- Norzoanthaminone

- Cyclozoanthamine

- Epinorzoanthamine

Uniqueness: this compound is unique due to its potent anti-osteoporotic activity and its ability to inhibit interleukin-6 production . While other zoanthamine alkaloids also exhibit biological activities, norzoanthamine’s specific effects on bone resorption and collagen strengthening set it apart .

Propiedades

Fórmula molecular |

C29H39NO5 |

|---|---|

Peso molecular |

481.6 g/mol |

Nombre IUPAC |

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione |

InChI |

InChI=1S/C29H39NO5/c1-16-9-20-19(21(31)10-16)11-22(32)24-25(20,3)15-29-27(5,26(24,4)13-23(33)35-29)6-7-28-12-17(2)8-18(34-28)14-30(28)29/h10,17-20,24H,6-9,11-15H2,1-5H3/t17-,18+,19-,20+,24-,25-,26-,27-,28-,29+/m0/s1 |

Clave InChI |

RNNGFZNWONBXEI-JHPOJCJNSA-N |

SMILES isomérico |

C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7CC(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C |

SMILES canónico |

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C |

Sinónimos |

norzoanthamine norzoanthamine hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

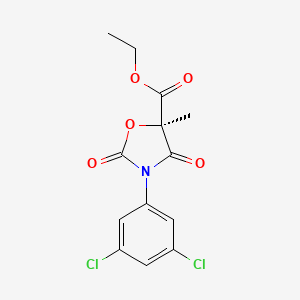

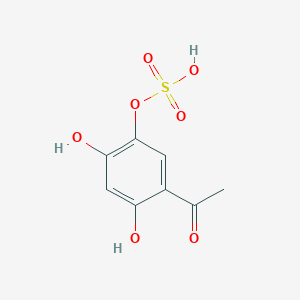

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)

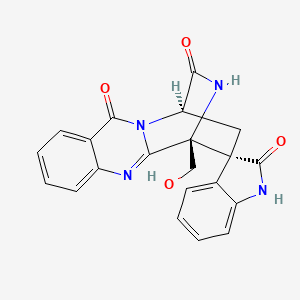

![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)